molecular formula C13H18N2O4 B2363853 Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate CAS No. 2369666-35-1

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate

Cat. No.: B2363853
CAS No.: 2369666-35-1
M. Wt: 266.297
InChI Key: JHSHNVWLBXWOLS-UHFFFAOYSA-N
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Description

Chemical Name: Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate CAS No.: 936129-48-5 Molecular Formula: C₁₄H₁₉NO₄ Molecular Weight: 265.30 g/mol Structure: Features a methyl ester group at position 2 and a tert-butoxycarbonyl (Boc)-protected amine at position 5 on the benzoate ring. The Boc group serves as a protective moiety for amines in organic synthesis, while the methyl ester enhances solubility and stability in non-polar environments .

Properties

IUPAC Name

methyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-5-6-10(14)9(7-8)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSHNVWLBXWOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a benzoate backbone with two amino substituents: one unprotected at the 2-position and another at the 5-position shielded by a tert-butoxycarbonyl (Boc) group. The Boc group, a cornerstone of peptide chemistry, prevents undesired reactions at the 5-amine during subsequent synthetic steps. The methyl ester at the 1-position enhances solubility in organic solvents, facilitating reactions in nonpolar media.

Table 1: Key Molecular Properties
Property Value
Molecular Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.297 g/mol
IUPAC Name Methyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
LogP (Estimated) 1.82
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5

The Boc group’s steric bulk contributes to the compound’s crystallinity and stability under acidic conditions, critical for storage and handling.

Synthetic Pathways

Stepwise Synthesis Protocol

The synthesis involves three sequential steps: nitration, reduction, and Boc protection, optimized for scalability and reproducibility.

Nitration of Methyl Anthranilate

Methyl anthranilate (2-aminobenzoic acid methyl ester) undergoes nitration at the 5-position using a mixture of concentrated nitric and sulfuric acids. This electrophilic aromatic substitution introduces a nitro group para to the existing amino group, yielding methyl 2-amino-5-nitrobenzoate.

Reaction Conditions :

  • Nitrating Agent : HNO₃/H₂SO₄ (1:3 v/v)
  • Temperature : 0–5°C (to minimize side reactions)
  • Yield : 70–85%
Reduction of the Nitro Group

The nitro intermediate is reduced to a primary amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like iron in hydrochloric acid. This step produces methyl 2,5-diaminobenzoate, a highly reactive diamine.

Optimization Notes :

  • Catalytic Hydrogenation : Preferred for cleaner profiles; typical conditions include 30–50 psi H₂ in ethanol at 25°C.
  • Chemical Reduction : Iron/HCl offers cost advantages but requires rigorous pH control to prevent over-reduction.
Boc Protection of the 5-Amino Group

Selective protection of the 5-amino group is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., DMAP or triethylamine). The reaction proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, yielding the target compound.

Critical Parameters :

  • Molar Ratio : Boc₂O (1.2 equiv) relative to the diamine
  • Base : Triethylamine (2.0 equiv) to scavenge HCl byproducts
  • Purification : Flash chromatography (silica gel, petroleum ether:EtOAc = 10:1)

Industrial-Scale Optimization

Solvent and Catalyst Selection

Patent literature emphasizes ketone solvents (e.g., acetone) and phase-transfer catalysts for Boc protection, enhancing reaction rates and yields. For instance, employing potassium tert-butoxide in acetone at −5°C to 35°C achieves >90% conversion.

Table 2: Industrial Process Parameters
Parameter Optimal Value
Solvent Acetone or THF
Temperature −5°C to 35°C
Potassium tert-butoxide 0.9–1.5 equiv
Reaction Time 4–6 hours

Applications in Pharmaceutical Synthesis

The compound serves as a precursor for angiotensin II receptor blockers (ARBs) and protease inhibitors. For example, its structural analog, methyl 2-(tert-butoxycarbonyl((2'-cyanobiphenyl-4-yl)methyl)amino)-3-nitrobenzoate, is a key intermediate in antihypertensive drugs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features an amino group that allows it to participate in various biochemical reactions, including nucleophilic substitutions. Its mechanism of action is influenced by environmental factors such as pH and temperature, which can affect its stability and reactivity.

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds, particularly those involving amino groups. Its unique tert-butoxycarbonyl group provides steric hindrance that can influence the reactivity of derivatives.

Biology

  • Enzyme Inhibition Studies : Research indicates that this compound may play a role in studying enzyme inhibition and protein interactions. Its structural similarity to para-aminobenzoic acid (PABA) suggests potential biological activities, including anticancer properties by inhibiting cell proliferation in cancer cell lines .

Industry

  • Specialty Chemicals Production : Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.

This compound has shown promising biological activities:

  • Anticancer Properties : Studies have indicated that this compound can inhibit cancer cell proliferation, particularly in breast cancer cell lines like MDA-MB-231. The mechanism involves modulation of enzyme activity leading to apoptosis in cancer cells.
  • Enzyme Interaction : The compound's ability to interact with specific enzymes involved in metabolic pathways has been noted, which may lead to significant therapeutic implications .

Anticancer Efficacy Study

In an experimental setup involving mice injected with MDA-MB-231 cells:

  • Treatment Regimen : Mice were treated with this compound over a period of 30 days.
  • Results : Treated mice exhibited significantly reduced metastatic nodules compared to control groups, demonstrating the compound's potential as an effective anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound 1 : 5-{[(tert-Butoxy)Carbonyl]Amino}-2-Methylbenzoic Acid
  • CAS No.: 143617-90-7
  • Molecular Formula: C₁₃H₁₇NO₄
  • Molecular Weight : 251.28 g/mol
  • Key Difference : Replaces the methyl ester with a carboxylic acid group at position 2.
  • Implications: Higher polarity and acidity compared to the ester analog, influencing solubility in aqueous media. Potential use in peptide coupling or metal coordination chemistry due to the free carboxylic acid .
Compound 2 : Methyl 5-((tert-Butoxycarbonyl)Amino)-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate
  • CAS No.: 1620228-27-4
  • Molecular Formula: C₁₉H₂₇BNO₆
  • Molecular Weight : 376.24 g/mol
  • Key Difference : Substitutes the methyl group at position 2 with a boronate ester.
  • Implications :
    • Enables participation in Suzuki-Miyaura cross-coupling reactions for C–C bond formation.
    • Critical in synthesizing biaryl structures for pharmaceuticals or materials science .

Substitution Pattern Variations

Compound 3 : 2-((tert-Butoxycarbonyl)(Methyl)Amino)-5-Methylbenzoic Acid
  • CAS No.: 886362-46-5
  • Molecular Formula : C₁₄H₁₈N₂O₄
  • Molecular Weight : 278.30 g/mol
  • Key Difference : Incorporates an N-methyl-Boc group at position 2.
  • Implications :
    • Increased steric hindrance may slow nucleophilic reactions at the amine site.
    • Similarity score of 1.00 to the target compound suggests overlapping synthetic applications .
Compound 4 : 3-[(tert-Butoxycarbonyl)Amino]-5-Hydroxybenzoic Acid
  • CAS No.: 232595-59-4
  • Molecular Formula: C₁₂H₁₅NO₅
  • Molecular Weight : 253.25 g/mol
  • Key Difference : Shifts the Boc group to position 3 and adds a hydroxyl group at position 5.
  • Implications: Enhanced hydrogen-bonding capacity due to the hydroxyl group, raising its melting point (150–151°C) compared to non-hydroxylated analogs. Potential utility in designing pH-sensitive drug delivery systems .

Data Table: Comparative Analysis

Property Target Compound Compound 1 Compound 2 Compound 3 Compound 4
CAS No. 936129-48-5 143617-90-7 1620228-27-4 886362-46-5 232595-59-4
Molecular Formula C₁₄H₁₉NO₄ C₁₃H₁₇NO₄ C₁₉H₂₇BNO₆ C₁₄H₁₈N₂O₄ C₁₂H₁₅NO₅
Molecular Weight 265.30 251.28 376.24 278.30 253.25
Key Functional Groups Methyl ester, Boc-amine Carboxylic acid, Boc-amine Boronate ester, Boc-amine N-Methyl-Boc, carboxylic acid Hydroxyl, Boc-amine
Applications Amine protection, intermediates Acid-catalyzed reactions Cross-coupling reactions Sterically hindered synthesis Hydrogen-bonded frameworks

Biological Activity

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2369666-35-1
  • Molecular Formula : C₁₃H₁₈N₂O₄
  • Molecular Weight : 270.30 g/mol

This compound functions primarily through:

  • Inhibition of Cancer Cell Proliferation : Similar to other PABA derivatives, this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.
  • Modulation of Enzyme Activity : It may interact with specific enzymes involved in metabolic pathways, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • A study demonstrated that related PABA derivatives exhibited significant inhibitory effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 3.0 µM to over 10 µM for various analogs .
  • The compound's structural similarity to known anticancer agents suggests it may also inhibit key pathways involved in tumor growth and metastasis.

Case Studies and Research Findings

  • Study on PABA Derivatives :
    • A comparative analysis of several PABA analogs showed that compounds with similar structures to this compound had IC50 values indicating potent antiproliferative activity against multiple cancer cell lines .
Compound NameCell LineIC50 (µM)Reference
This compoundMCF-7~3.0
Benzamide DerivativeA5494.53
N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideHCT116<10
  • Mechanistic Insights :
    • Molecular docking studies have suggested that this compound can bind effectively to targets involved in cancer signaling pathways, enhancing its potential as a therapeutic agent .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial:

  • Preliminary toxicity studies indicate that the compound may exhibit irritant properties; thus, careful handling is advised during laboratory use .

Q & A

Basic: What are the key considerations for synthesizing Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate with high purity?

Methodological Answer:
The synthesis typically involves coupling a Boc-protected amine precursor with a methyl benzoate derivative. Critical steps include:

  • Coupling Reagents : Use DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acid intermediates, ensuring efficient amide bond formation .
  • Solvent Selection : Dichloromethane (DCM) or acetonitrile is preferred for maintaining reaction homogeneity and minimizing side reactions .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Advanced: How can conflicting NMR data for the Boc-protected amine group be resolved during structural characterization?

Methodological Answer:
Discrepancies in NMR signals (e.g., tert-butyl group splitting) often arise from steric hindrance or dynamic conformational changes. Strategies include:

  • Variable Temperature (VT) NMR : Conduct experiments at −40°C to slow molecular rotation and resolve split peaks .
  • 2D NMR Techniques : Use HSQC and HMBC to correlate protons and carbons, confirming the Boc group’s connectivity .
  • Comparative Analysis : Cross-reference with FT-IR (C=O stretch at ~1680–1720 cm⁻¹) and mass spectrometry (M+H⁺ at m/z 281.33) .

Basic: What storage conditions are required to maintain the compound’s stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
  • Light Sensitivity : Protect from UV exposure using amber glassware to avoid photodegradation .
  • Incompatibilities : Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents (potential ester cleavage) .

Advanced: How can this compound serve as an intermediate in peptide-based drug design?

Methodological Answer:
The Boc-protected amino group and methyl ester enable selective modifications:

  • Peptide Coupling : Deprotect the Boc group with TFA (trifluoroacetic acid), then couple with activated carboxylic acids (e.g., Fmoc-amino acids) using HATU as a coupling agent .
  • Prodrug Design : Hydrolyze the methyl ester (via LiOH/MeOH) to generate a free carboxylic acid for conjugation with targeting moieties .
  • Pharmacokinetic Optimization : Introduce fluorinated or cyclopropyl groups at the benzoate core to enhance metabolic stability .

Advanced: How to address low yields in multi-step syntheses involving this compound?

Methodological Answer:
Common pitfalls and solutions:

  • Boc Deprotection Side Reactions : Use TFA/DCM (1:4 v/v) at 0°C to minimize ester hydrolysis .
  • Steric Hindrance : Replace DCC with EDC·HCl for milder activation in congested environments .
  • Scale-Up Challenges : Optimize solvent volume (e.g., 10 mL/g substrate) and use continuous flow reactors for improved heat/mass transfer .

Basic: What analytical techniques confirm the absence of hazardous decomposition products?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Monitor mass loss below 150°C to detect volatile impurities (e.g., residual solvents) .
  • GC-MS : Identify trace decomposition products (e.g., tert-butanol or CO₂ from Boc degradation) .
  • Elemental Analysis : Validate purity by matching experimental vs. theoretical C/H/N/O percentages (e.g., C: 59.98%, H: 7.19%, N: 9.99%) .

Advanced: What strategies mitigate racemization during chiral center formation?

Methodological Answer:

  • Low-Temperature Reactions : Conduct couplings at −20°C to suppress base-induced racemization .
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce stereochemical control during esterification .
  • HPLC Monitoring : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol eluents to track enantiomeric excess .

Basic: How to validate the compound’s role in enzyme inhibition assays?

Methodological Answer:

  • Kinetic Studies : Measure IC₅₀ values via fluorogenic substrates (e.g., AMC-tagged peptides) in buffer (pH 7.4, 37°C) .
  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases), focusing on hydrogen bonds with the Boc-amino group .
  • Control Experiments : Compare inhibition with/without pre-incubation to assess time-dependent effects .

Advanced: How to resolve solubility issues in aqueous biological assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility without denaturing proteins .
  • Prodrug Derivatization : Convert the methyl ester to a morpholinoethyl ester for improved water solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release .

Advanced: What mechanistic insights explain unexpected reactivity in cross-coupling reactions?

Methodological Answer:

  • Isotope Labeling : Use ¹³C-labeled Boc groups to track unexpected cleavage via LC-MS .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to identify transition states favoring undesired pathways .
  • In Situ IR : Monitor reaction progress for intermediates (e.g., acylureas) that divert the pathway .

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